![molecular formula C12H11BrN2O3 B2767124 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 956786-66-6](/img/structure/B2767124.png)
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is also related to the compound 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline .
Wissenschaftliche Forschungsanwendungen
- Leishmaniasis is a tropical disease caused by Leishmania parasites transmitted through sandfly bites. Research has shown that certain pyrazole derivatives, including those containing a 4-bromo substituent, exhibit potent antileishmanial activity . These compounds could serve as potential leads for developing safer and more effective drugs against this neglected disease.
- Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. The synthesized pyrazole derivatives have been evaluated for their antimalarial activity in vivo, showing promising results against Plasmodium berghei-infected mice . Further exploration of their mechanism of action could lead to novel antimalarial agents.
- 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can serve as a starting material for synthesizing 1,4’-bipyrazoles, which have applications in materials science and coordination chemistry . These bipyrazoles exhibit interesting properties due to their unique structural features.
- Pyrazole derivatives, including those with a 4-bromo substituent, have been investigated for various biological activities. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, and antioxidant effects . Researchers continue to explore their potential in drug development.
- In a novel study, a pyrazoline derivative related to 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid was investigated for neurotoxic effects. Researchers assessed its impact on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins. Behavioral parameters were also considered . Understanding neurotoxicity is crucial for safety assessment.
Antileishmanial Activity
Antimalarial Properties
Starting Material for Bipyrazole Synthesis
Biologically Active Compounds
Neurotoxicity Assessment
Zukünftige Richtungen
The future directions for research on “3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and biological activities. This could potentially lead to the development of new drugs with a broad range of therapeutic applications .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets . These include enzymes like acetylcholinesterase , and receptors involved in various biochemical pathways .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function of the target . For instance, some pyrazole derivatives have been found to inhibit enzymes, thereby altering the biochemical reactions they catalyze .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, often related to the targets they interact with .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Similar compounds have been found to have a variety of effects, often related to their interaction with their targets .
Eigenschaften
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-18-11-3-2-8(12(16)17)4-9(11)6-15-7-10(13)5-14-15/h2-5,7H,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJSZHKSJGWWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.